tert-butyl N-[(2S)-2-hydroxybutyl]carbamate
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Overview
Description
Tert-butyl N-[(2S)-2-hydroxybutyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxybutyl group, and a carbamate functional group. This compound is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-2-hydroxybutyl]carbamate typically involves the reaction of di-tert-butyl dicarbonate with (2S)-2-hydroxybutylamine. The reaction is usually carried out in the presence of a base such as sodium bicarbonate in an organic solvent like dichloromethane. The reaction proceeds under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2S)-2-hydroxybutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of a substituted carbamate.
Scientific Research Applications
Tert-butyl N-[(2S)-2-hydroxybutyl]carbamate has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Used in the development of drug candidates and in medicinal chemistry for the modification of bioactive molecules.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-2-hydroxybutyl]carbamate primarily involves its role as a protecting group. The carbamate group protects the amine functionality from unwanted reactions during synthetic processes. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. The hydroxybutyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-hydroxyethyl)carbamate
- Tert-butyl N-(2,3-dihydroxypropyl)carbamate
- Tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate
Uniqueness
Tert-butyl N-[(2S)-2-hydroxybutyl]carbamate is unique due to its specific structural features, including the (2S)-2-hydroxybutyl group, which imparts distinct stereochemistry and reactivity. This compound’s ability to act as a protecting group while offering additional functionalization options makes it valuable in synthetic chemistry .
Properties
CAS No. |
1841265-54-0 |
---|---|
Molecular Formula |
C9H19NO3 |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
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